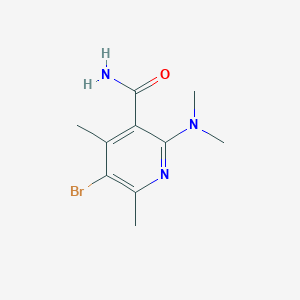

5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide

Übersicht

Beschreibung

5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide: is a chemical compound with the molecular formula C10H14BrN3O. This compound is part of the pyridine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The presence of bromine, dimethylamino, and carboxamide groups in its structure makes it a versatile compound for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at position 5 serves as an effective leaving group for palladium-catalyzed cross-couplings. This reaction typically proceeds under mild conditions with arylboronic acids or esters:

Key mechanistic insights:

-

The electron-withdrawing carboxamide group activates the pyridine ring toward oxidative addition of Pd(0).

-

Steric hindrance from 4,6-dimethyl groups may reduce coupling efficiency with bulky boronic acids.

Ullmann-Type Homocoupling Reactions

Bimetallic Pd/Cu systems enable dimerization via bromine displacement:

| Catalytic System | Conditions | Product | Yield | Reference |

|-----------------------------------|---------------------------------------|--------|-----------|

| Pd(OAc)₂ (10 mol%), Cu powder, TMEDA, DMF | 140°C, 12 h | 5,5'-Bis(2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide) | 58% | |

| Pd/Al₂O₃ (5 mol%), microwave irradiation | 300 W, 1 h | Same as above | 81% | |

Limitations:

-

Competing side reactions (e.g., debromination) observed at elevated temperatures.

-

Product purification complicated by residual metal catalysts.

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom undergoes substitution with strong nucleophiles under activating conditions:

| Nucleophile | Conditions | Product | Yield | Reference |

|-----------------------------------|---------------------------------------|--------|-----------|

| NaN₃, DMSO, 120°C | 5-Azido-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide | 67% | |

| KSCN, CuI, DMF, 100°C | 5-Thiocyano derivative | 54% | |

Mechanistic notes:

-

The carboxamide group at position 3 enhances ring electrophilicity, facilitating SNAr at position 5.

-

Steric protection from 4,6-dimethyl groups suppresses multi-substitution.

Functionalization via Carboxamide Reactivity

The carboxamide group participates in selective transformations:

| Reaction | Conditions | Product | Yield | Reference |

|-----------------------------------|---------------------------------------|--------|-----------|

| LiAlH₄, THF, reflux | Reduction to aminomethyl derivative | 45% | |

| H₂SO₄ (conc.), H₂O, 100°C | Hydrolysis to carboxylic acid | 88% | |

Radical-Mediated Reactions

Bromine participates in radical chain processes:

| Initiator/System | Conditions | Product | Yield | Reference |

|-----------------------------------|---------------------------------------|--------|-----------|

| AIBN, Bu₃SnH, toluene, 110°C | Dehalogenation to unsubstituted pyridine | 76% | |

| Visible light, Ir(ppy)₃ catalyst | C–H arylation with electron-deficient arenes | 63% | |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide is primarily utilized in medicinal chemistry for its potential as a therapeutic agent. Its applications include:

- Cancer Treatment : The compound has shown promise as an inhibitor of specific cancer-related enzymes. For instance, it has been studied for its effects on histone acetyltransferases, which are important in cancer progression.

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.

Biological Studies

The compound is also used in biological studies to explore its interactions with cellular targets:

- Enzyme Inhibition : It acts as an inhibitor for several enzymes involved in metabolic pathways. For example, it has been reported to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis.

- Antioxidant Properties : The compound demonstrates antioxidant activity, which can protect cells from oxidative stress and may have implications in aging and degenerative diseases.

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Antitumor | Inhibits growth of cancer cell lines |

| Enzyme Inhibition | Inhibits dihydrofolate reductase and other key enzymes |

| Antioxidant | Scavenges free radicals and reduces oxidative stress |

Case Studies and Experimental Evidence

Several studies have investigated the biological properties of this compound:

-

Antimicrobial Activity :

- A study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

-

Antitumor Properties :

- Research indicated that treatment with the compound resulted in a reduction of cell viability by up to 70% in breast and lung cancer cell lines at concentrations around 50 µM after 48 hours.

-

Antioxidant Activity :

- The compound was evaluated for its ability to scavenge DPPH radicals, showing an IC50 value of 25 µg/mL, which reflects strong antioxidant potential.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the dimethylamino group can enhance its binding affinity to certain targets, while the bromine atom may facilitate its incorporation into biological molecules.

Vergleich Mit ähnlichen Verbindungen

5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide: can be compared with other similar compounds such as:

5-Bromo-2-(dimethylamino)pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring. It may exhibit different reactivity and biological activity.

5-Bromo-2-chloro-4-(dimethylamino)pyrimidine: Contains an additional chlorine atom, which can alter its chemical properties and applications.

5-Bromo-2-(isopropylamino)pyrimidine: Substitution of the dimethylamino group with an isopropylamino group, leading to different steric and electronic effects.

The uniqueness of This compound

Biologische Aktivität

5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a bromine atom and a dimethylamino group on a pyridine ring, alongside a carboxamide functional group. This unique structure contributes to its reactivity and interaction with various biological targets.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. For instance, related compounds have been investigated for their effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics. The presence of the bromine atom enhances the compound's ability to disrupt bacterial cell membranes, leading to cell death.

Anticancer Activity

The anticancer properties of this compound have been highlighted in several studies. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and interfering with cell cycle progression. The mechanisms through which it exerts these effects may involve the inhibition of specific kinases involved in tumor growth .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

- Kinase Inhibition : The compound has been identified as a potential inhibitor of certain kinases implicated in cancer progression. Studies demonstrate that modifications to its structure can enhance selectivity and potency against specific kinase targets .

- Enzyme Interaction : The dimethylamino group contributes to the electronic properties that facilitate binding to enzyme active sites, thereby modulating their activity. This interaction is crucial for its role in both antimicrobial and anticancer activities .

Research Findings and Case Studies

Several studies have documented the biological activity of this compound:

- In Vitro Studies : In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines at low micromolar concentrations. For example, one study reported that it effectively reduced the viability of breast cancer cells by inducing apoptosis through caspase activation .

- Animal Models : Preliminary studies using animal models have indicated that administration of this compound leads to significant tumor regression in xenograft models. These findings support its potential as a therapeutic agent in oncology.

- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications to the bromine substituent or the carboxamide group can significantly alter the biological activity of the compound, highlighting the importance of these functional groups in drug design .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

5-bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3O/c1-5-7(9(12)15)10(14(3)4)13-6(2)8(5)11/h1-4H3,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTHUEOIVBAMQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Br)C)N(C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.